Boc-Lys(2-Chloro-Z)-Osu

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

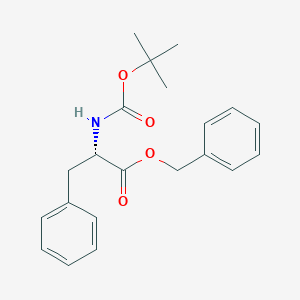

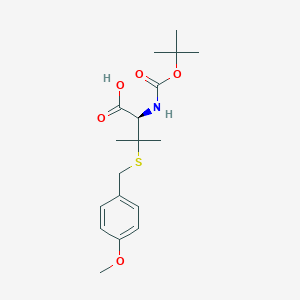

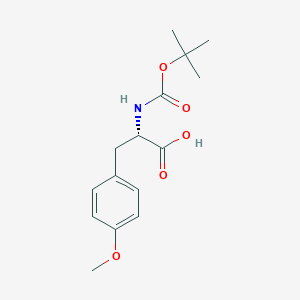

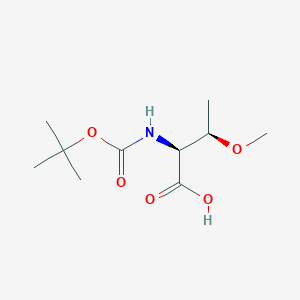

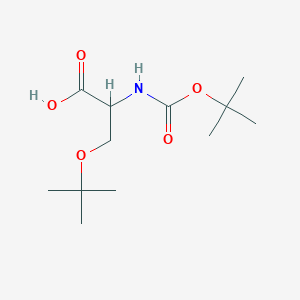

Boc-Lys(2-Chloro-Z)-Osu, also known as Nα-Boc-Nε-(2-chloro-Z)-L-lysine, is a commonly utilized lysine derivative . It is especially suited for solid phase peptide synthesis . The 2-Cl-Z group is about 50 times more stable than the Z-group .

Synthesis Analysis

The 2-Cl-Z group in Boc-Lys(2-Chloro-Z)-Osu is labile with HF, TFMSA, or TMSOTf and is usually removed when the peptide is cleaved from the resin . It may also be removed by hydrogenolysis .Molecular Structure Analysis

The empirical formula of Boc-Lys(2-Chloro-Z)-Osu is C19H27ClN2O6 . Its molecular weight is 414.88 .Chemical Reactions Analysis

The chemical reactions involving Boc-Lys(2-Chloro-Z)-Osu are primarily related to its use in peptide synthesis . The 2-Cl-Z group is labile and can be removed under certain conditions .Physical And Chemical Properties Analysis

Boc-Lys(2-Chloro-Z)-Osu has an optical activity of [α]20/D −11±1°, c = 2% in DMF . Its melting point is 70-73 °C . It should be stored at a temperature of 2-8°C .科学研究应用

Peptide Synthesis and Modification

Boc-Lys(2-Chloro-Z)-Osu is predominantly utilized in the field of peptide synthesis and modification. It serves as a key intermediate in the synthesis of complex peptides and proteins, which are vital for various biological processes and pharmaceutical applications. For instance, the synthesis and gelation capability of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s were extensively studied, highlighting the self-assembly of these gelators into 3D nanofiber, nanoribbon, or nanotube network structures in specific organic solvents (Zong et al., 2016). Additionally, Boc-L-Lysine derivatives and lysine-containing peptides were synthesized to bear electron donor 10H-phenothiazine or the redox chromophore tris(2,2'-bipyridine)ruthenium(II), showcasing the potential of these synthesized peptides in molecular electronic devices (Peek et al., 2009).

Material Science and Engineering

The compound is also instrumental in material science and engineering. Its properties enable the creation of novel materials with specific functionalities. For example, the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, using lysine and glycine as raw materials, provides an experimental basis and theoretical reference for amino protection reactions and polypeptide synthesis, thus simplifying the synthetic method of polypeptides (Zhao & Key, 2013).

Biomedical and Pharmacological Applications

In biomedical and pharmacological fields, Boc-Lys(2-Chloro-Z)-Osu is used to develop new biodegradable amino acid-based poly(ester amide)s (PEAs) with pendant amine groups along the polymer backbone. These polymers support the proliferation of cells slightly better than gelatin-coated glass coverslips, suggesting potential applications in biomedicine and pharmacology (Deng et al., 2009).

安全和危害

未来方向

属性

IUPAC Name |

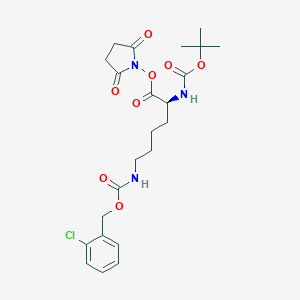

(2,5-dioxopyrrolidin-1-yl) (2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O8/c1-23(2,3)34-22(32)26-17(20(30)35-27-18(28)11-12-19(27)29)10-6-7-13-25-21(31)33-14-15-8-4-5-9-16(15)24/h4-5,8-9,17H,6-7,10-14H2,1-3H3,(H,25,31)(H,26,32)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFRCISYWZDQHE-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Lys(2-Chloro-Z)-Osu | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。